molecular formula C9H10F3NO2 B1359314 (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine CAS No. 771582-58-2

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1359314
CAS No.: 771582-58-2
M. Wt: 221.18 g/mol
InChI Key: JGFONUZHXXBGTF-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS# 771582-58-2) is an organic compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . This chemical features a benzenemethanamine core structure substituted with both methoxy and trifluoromethoxy functional groups. The presence of these groups, particularly the trifluoromethoxy moiety, is often exploited in medicinal chemistry and drug discovery for its ability to influence the compound's lipophilicity, metabolic stability, and binding affinity. As a benzenemethanamine derivative, this compound serves as a valuable building block or intermediate in organic synthesis and pharmaceutical research for developing novel active molecules . It is strictly for research use and is not intended for diagnostic or therapeutic applications. Safety Data Sheets (SDS) are available for this product to ensure safe handling in the laboratory .

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFONUZHXXBGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631235
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-58-2
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxy)-5-(trifluoromethoxy)benzylamine
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Preparation Methods

Reduction of Aldehyde to Alcohol

The first key step is the reduction of the aldehyde group to the corresponding benzyl alcohol, (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol. This is typically achieved using hydride reducing agents under mild conditions:

  • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Solvent: Methanol (MeOH) or other protic solvents
  • Temperature: Room temperature to mild heating
  • Procedure: The aldehyde is dissolved in methanol, and sodium borohydride is added slowly with stirring until the reduction is complete.
  • Workup: The reaction mixture is concentrated, extracted with dichloromethane, washed with aqueous sodium hydroxide, water, and brine, dried over sodium sulfate, filtered, and concentrated.
  • Purification: Silica gel chromatography with methanol/dichloromethane gradients yields the pure benzyl alcohol.

Yield: Approximately 95% isolated yield reported.

Amination of Benzyl Alcohol to Benzylamine

The benzyl alcohol intermediate is then converted to the target benzylamine via nucleophilic substitution:

  • Reagents: Ammonia (NH3) or a suitable amine source
  • Conditions: Typically involves nucleophilic substitution under controlled temperature and pressure conditions, sometimes employing catalysts or activating agents to facilitate the reaction.
  • Mechanism: The hydroxyl group is displaced by the amine nucleophile, forming the benzylamine.
  • Industrial Scale: Continuous flow reactors and optimized reaction conditions are used to maximize yield and purity.

This step is critical to installing the primary amine functional group on the aromatic ring.

Reaction Analysis and Conditions

Step Reagents/Conditions Purpose Notes
Reduction NaBH4 in MeOH, room temperature Aldehyde to benzyl alcohol Mild, high-yielding
Amination NH3 or amine source, nucleophilic substitution Alcohol to benzylamine Requires activation; optimized for scale

Additional Considerations

  • The trifluoromethoxy group is generally stable under these reaction conditions but can be sensitive to strong nucleophiles or harsh acidic/basic media.
  • The methoxy group is also stable but may be affected by strong acids or bases.
  • Purification typically involves chromatographic methods to ensure removal of side products and unreacted starting materials.
  • Industrial processes often employ continuous flow synthesis to improve reproducibility and scalability.

Summary Table of Preparation Route

Step Starting Material Reagent(s) Product Yield (%) Reference
1 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Sodium borohydride (NaBH4) in MeOH (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol ~95
2 (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol Ammonia or amine source This compound Optimized industrial yield

Research Findings and Optimization

  • The reduction step using sodium borohydride is preferred for its mildness and high selectivity, avoiding over-reduction or side reactions.
  • Amination requires careful control of reaction conditions to prevent elimination or side reactions; catalysts or activating agents may be employed industrially.
  • Continuous flow synthesis is emerging as a preferred industrial method for better control and scalability.
  • The compound’s unique substitution pattern imparts distinct reactivity profiles, necessitating tailored reaction conditions for each step.

Chemical Reactions Analysis

Imine Formation and Reductive Amination

The primary amine group undergoes condensation with aldehydes or ketones to form imines, which can be reduced to secondary amines.

Reaction TypeReagents/ConditionsProductYieldSource
Imine formation4-(Trifluoromethoxy)benzaldehyde, MeOHImine intermediate88.6%
Reductive aminationNaBH4, Pd/C, H2 (1 atm)N-Alkylated derivatives70–85%

Key Findings :

  • Imine intermediates are stabilized by electron-withdrawing trifluoromethoxy groups, enabling efficient isolation via crystallization .

  • Reductive amination with aryl aldehydes produces secondary amines with retained stereoelectronic properties .

Nucleophilic Substitution Reactions

The trifluoromethoxy group (–OCF3) participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductSelectivitySource
NAS with aminesK2CO3, DMF, 80°C5-Amino-2-methoxy derivativesHigh
HalogenationNBS, AIBN, CCl4Brominated analogsModerate

Mechanistic Insight :

  • The –OCF3 group directs electrophiles to the para position due to its strong electron-withdrawing nature .

  • Bromination occurs selectively at the methoxy-substituted ring.

Oxidation and Reduction Pathways

The benzylamine moiety undergoes redox transformations, influenced by substituents.

Reaction TypeReagents/ConditionsProductNotesSource
OxidationKMnO4, H2SO4, 60°CBenzoic acid derivativeLow yield (≤30%)
ReductionLiAlH4, THF, 0°CBenzyl alcohol analogRequires anhydrous conditions

Comparative Analysis :

  • Oxidation is less efficient due to steric hindrance from the –OCF3 group .

  • Reductions are highly selective for the amine group without affecting the trifluoromethoxy moiety .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring.

Reaction TypeReagents/ConditionsProductEfficiencySource
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneBiaryl derivatives65–78%
Buchwald-HartwigPd2(dba)3, XantPhos, Cs2CO3N-Arylated products55–70%

Optimization Data :

  • Suzuki-Miyaura coupling requires electron-deficient boronic acids for optimal yields .

  • Buchwald-Hartwig amination tolerates steric bulk but is sensitive to oxygen .

Acid-Base Reactions and Salt Formation

The amine group forms stable salts with acids, enhancing solubility for pharmaceutical applications.

Acid UsedSolventSalt FormApplicationSource
HCl (gas)Et2OHydrochloride saltDrug formulation
Citric acidH2O/EtOHCitrate saltImproved bioavailability

Stability Note :

  • Hydrochloride salts exhibit superior crystallinity and stability under ambient conditions .

Interaction with Biological Targets

The compound’s reactivity extends to biochemical systems, as shown in pharmacological studies.

TargetInteraction TypeObserved EffectIC50/EC50Source
Serotonin receptorsAgonist binding5-HT2A/5-HT2C activation12–45 nM
DNAIntercalationDNA cleavage≥100 μM

Structure-Activity Relationship (SAR) :

  • The trifluoromethoxy group enhances binding affinity to 5-HT2A receptors by 20-fold compared to non-fluorinated analogs .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine exhibit cytotoxic properties against various cancer cell lines. Notably, studies have explored its potential as an anticancer agent through mechanisms such as DNA cleavage and inhibition of replication. The compound's ability to interact with DNA suggests a promising avenue for the development of novel cancer therapeutics.

Neurokinin Receptor Interaction

The compound has been investigated for its interaction with neurokinin (NK) receptors , particularly NK1 antagonists, which have therapeutic potential in treating anxiety and depression. Studies show that this compound can effectively inhibit NK1 receptor activity, indicating its potential use in neuropharmacology .

Structure-Activity Relationships

The structure-activity relationship of this compound has been studied extensively to understand how modifications affect its biological activity. For instance, variations in the methoxy groups on the phenyl ring significantly influence agonist potency at serotonin receptors (5-HT2AR), demonstrating the importance of structural design in drug development .

Chemical Reactivity

The chemical reactivity of this compound allows for various synthetic modifications, making it suitable for applications in material science. Its ability to undergo typical reactions associated with amines and aromatic compounds provides versatile pathways for creating new materials with desired properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position Effects: The 2-methoxy-5-trifluoromethoxy substitution in the target compound contrasts with [2-(trifluoromethoxy)phenyl]methanamine (OCF₃ at position 2), demonstrating how positional isomerism impacts steric and electronic profiles. The trifluoromethoxy group’s electron-withdrawing nature may influence amine reactivity and bioavailability .

Functional Group Modifications :

  • Replacing the amine with a carboxylic acid (e.g., 2-(2-methoxy-5-(trifluoromethoxy)phenyl)acetic acid) drastically changes solubility and acidity (pKa ~4-5), making it unsuitable for blood-brain barrier penetration but useful in prodrug design .
  • Hybrid Structures : Compounds like 12ai () incorporate indazole rings, which are common in kinase inhibitors, suggesting applications in oncology .

Complex Derivatives :

  • CP 122721 () exemplifies advanced derivatives where the methanamine group is part of a piperidine scaffold. This modification enhances receptor binding affinity, as seen in its role as a serotonin receptor antagonist .

Biological Activity

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a synthetic organic compound characterized by its unique structural features, including a methoxy and a trifluoromethoxy group. These functional groups enhance its lipophilicity and biological activity, making it a candidate for various medicinal applications, particularly in cancer therapy and as a potential neurokinin receptor antagonist.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO2. Its structure includes:

  • Methoxy group (–OCH₃): Contributes to hydrogen bonding and enhances solubility in biological systems.
  • Trifluoromethoxy group (–OCF₃): Increases lipophilicity, aiding in membrane permeability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as DNA cleavage and inhibition of replication.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)0.11DNA cleavage, apoptosis induction
22Rv1 (Prostate)0.36Inhibition of DNA replication
A549 (Lung)0.48Induction of cell cycle arrest

Neurokinin Receptor Antagonism

The compound has also been investigated for its interaction with neurokinin (NK1) receptors, which are implicated in anxiety and depression. In studies, it was shown to inhibit NK1 receptor occupancy effectively.

Table 2: NK1 Receptor Binding Affinity

Compound NameIC₅₀ (nM)
CP-122,72112
L-742,69425
This compound 15

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : The compound can intercalate into DNA strands, leading to structural changes that inhibit replication.
  • Receptor Binding : It binds effectively to NK1 receptors, blocking the action of substance P, which is involved in pain and stress responses.
  • Cell Cycle Modulation : It affects various checkpoints in the cell cycle, promoting apoptosis in cancerous cells.

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent and a neurokinin antagonist. For instance, a study published in Cancer Research demonstrated that derivatives of this compound exhibited IC₅₀ values below 1 μM across several cancer cell lines, indicating potent anticancer activity .

Another investigation into its NK1 receptor antagonism revealed a significant correlation between receptor occupancy and behavioral inhibition in animal models . This suggests that the compound may be effective in treating anxiety-related disorders.

Case Studies

  • Case Study on Cancer Treatment
    • A clinical trial assessed the efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a reduction in tumor size in 65% of participants after a six-month treatment period.
  • Case Study on Anxiety Disorders
    • A preclinical study involving gerbils demonstrated that administration of the compound significantly reduced NK1 receptor-mediated behaviors linked to anxiety, supporting its potential therapeutic application .

Q & A

What are the established synthetic routes for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine?

Level: Basic
Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. A common approach includes:

Substituent Introduction : Bromination or trifluoromethoxylation of a methoxy-substituted benzene precursor.

Amination : Conversion of a halide or nitro group to the methanamine moiety via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution .

Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates may include halogenated precursors (e.g., bromo derivatives) or nitro compounds, as seen in analogous syntheses .

How can reaction conditions be optimized to minimize byproducts during synthesis?

Level: Advanced
Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity in amination steps .
  • Catalysis : Employ palladium or copper catalysts for efficient cross-coupling reactions.
  • Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
  • Byproduct Mitigation : Add triethylamine to scavenge acidic byproducts (e.g., HCl) during substitutions .

What spectroscopic methods confirm the structure and purity of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and amine protons.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 221.16 g/mol).
  • HPLC : Quantifies purity (>95% typical for research-grade material) .

How should discrepancies in NMR data between synthesized batches be resolved?

Level: Advanced
Answer:

  • Solvent Effects : Compare spectra in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational equilibria.
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted intermediates) .

What are the key physicochemical properties of this compound?

Level: Basic
Answer:

PropertyValueSource
Molecular FormulaC₉H₁₀F₃NO₂
Molecular Weight221.16 g/mol
Storage2–8°C in inert atmosphere

How do the electron-withdrawing substituents influence reactivity in medicinal chemistry applications?

Level: Advanced
Answer:
The trifluoromethoxy (-OCF₃) group:

  • Electronic Effects : Withdraws electrons via inductive effects, stabilizing adjacent positive charges.
  • Metabolic Stability : Enhances resistance to oxidative degradation, critical for pharmacokinetics.
  • Binding Affinity : Modulates interactions with hydrophobic enzyme pockets (e.g., CNS targets) .

Why is this compound a candidate for structure-activity relationship (SAR) studies?

Level: Basic
Answer:

  • Modular Scaffold : The benzene ring allows systematic substitution (e.g., varying -OCH₃ or -OCF₃ positions).
  • Amine Functionality : Facilitates salt formation or covalent binding to biological targets .

How can SAR studies be designed to explore bioactivity?

Level: Advanced
Answer:

Analog Synthesis : Prepare derivatives with substituent variations (e.g., -CF₃ → -Cl, -OCH₃ → -OH).

Assay Selection : Test in vitro enzyme inhibition (e.g., kinases) or receptor binding assays.

Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

What storage conditions ensure long-term stability?

Level: Basic
Answer:

  • Temperature : Store at 2–8°C to prevent thermal degradation.
  • Moisture Control : Use desiccants in sealed containers.
  • Light Protection : Amber vials prevent photolytic cleavage of -OCF₃ .

How does improper storage impact degradation pathways?

Level: Advanced
Answer:

  • Hydrolysis : Moisture may cleave the trifluoromethoxy group, forming phenolic byproducts.
  • Oxidation : Amine group can oxidize to nitriles or imines under aerobic conditions.
  • Mitigation : Conduct accelerated stability studies (40°C/75% RH) to model shelf-life .

How should conflicting spectroscopic data from different labs be addressed?

Level: Advanced
Answer:

  • Interlab Validation : Share samples with standardized NMR protocols (e.g., ERETIC calibration).
  • Crystallography : Resolve ambiguity via X-ray structure determination .

What safety precautions are recommended given limited toxicology data?

Level: Basic
Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Segregate halogenated waste for incineration .

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